molecular formula C8H6BrFO3 B2510661 5-Bromo-3-fluoro-2-methoxybenzoic acid CAS No. 1784034-92-9

5-Bromo-3-fluoro-2-methoxybenzoic acid

Cat. No.: B2510661
CAS No.: 1784034-92-9
M. Wt: 249.035
InChI Key: JDVFQSUAWMFWPZ-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoro-2-methoxybenzoic acid is a chemical compound that belongs to the class of benzoic acids. It is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzoic acid core. This compound is widely used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-fluoro-2-methoxybenzoic acid typically involves the bromination and fluorination of a methoxybenzoic acid precursor. The reaction conditions often require the use of bromine and fluorine sources under controlled temperature and pressure to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and fluorination processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the final product .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups attached to the benzene ring.

    Coupling Reactions: It is also involved in coupling reactions, such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-3-fluoro-2-methoxybenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Bromo-3-fluoro-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and methoxy groups can influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

    5-Bromo-2-methoxybenzoic acid: This compound is similar in structure but lacks the fluorine atom, which can affect its chemical and biological properties.

    5-Fluoro-2-methoxybenzoic acid: This compound lacks the bromine atom, which can also influence its reactivity and applications.

    5-Bromo-3-fluoro-2-methylbenzoic acid: This compound has a methyl group instead of a methoxy group, leading to differences in its chemical behavior.

Uniqueness: The unique combination of bromine, fluorine, and methoxy groups in 5-Bromo-3-fluoro-2-methoxybenzoic acid imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, as it can participate in a wide range of chemical reactions and exhibit diverse biological activities.

Properties

IUPAC Name

5-bromo-3-fluoro-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO3/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVFQSUAWMFWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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